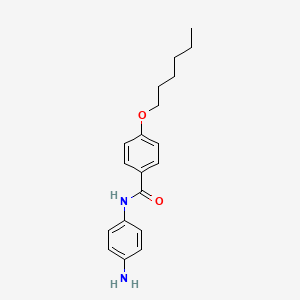

N-(4-Aminophenyl)-4-(hexyloxy)benzamide

CAS No.: 1020056-28-3

Cat. No.: VC2903920

Molecular Formula: C19H24N2O2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020056-28-3 |

|---|---|

| Molecular Formula | C19H24N2O2 |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | N-(4-aminophenyl)-4-hexoxybenzamide |

| Standard InChI | InChI=1S/C19H24N2O2/c1-2-3-4-5-14-23-18-12-6-15(7-13-18)19(22)21-17-10-8-16(20)9-11-17/h6-13H,2-5,14,20H2,1H3,(H,21,22) |

| Standard InChI Key | QUHCGXBJKKZLKV-UHFFFAOYSA-N |

| SMILES | CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N |

| Canonical SMILES | CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N |

Introduction

Chemical Identity and Basic Properties

N-(4-Aminophenyl)-4-(hexyloxy)benzamide is identified through various chemical nomenclature systems and possesses distinct physical and chemical characteristics that define its behavior in different environments. The compound is characterized by the following identifiers and basic properties:

| Property | Value |

|---|---|

| CAS Number | 1020056-28-3 |

| Molecular Formula | C₁₉H₂₄N₂O₂ |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | N-(4-aminophenyl)-4-hexoxybenzamide |

| Standard InChI | InChI=1S/C19H24N2O2/c1-2-3-4-5-14-23-18-12-6-15(7-13-18)19(22)21-17-10-8-16(20)9-11-17/h6-13H,2-5,14,20H2,1H3,(H,21,22) |

| Standard InChIKey | QUHCGXBJKKZLKV-UHFFFAOYSA-N |

| SMILES | CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N |

| PubChem Compound ID | 28306699 |

The compound's structure features a benzamide core with an amino group at the para position of one phenyl ring and a hexyloxy chain attached to the para position of the other phenyl ring. This arrangement contributes to its specific chemical behaviors and potential biological activities .

Structural Characteristics

The molecular structure of N-(4-Aminophenyl)-4-(hexyloxy)benzamide consists of two aromatic rings connected by an amide bond. The compound's key structural features include:

Functional Groups

The compound contains several important functional groups that contribute to its chemical reactivity and biological properties:

-

An amide group (-CONH-) forming the central connection between the two aromatic rings

-

A primary amine (-NH₂) at the para position of one phenyl ring

-

A hexyloxy group (-OC₆H₁₃) at the para position of the other phenyl ring

These functional groups provide multiple sites for hydrogen bonding, which influences its solubility and interactions with biological systems. The primary amine can serve as a hydrogen bond donor, while the amide and ether linkages can function as hydrogen bond acceptors .

Conformational Properties

The compound has 8 rotatable bonds, giving it considerable conformational flexibility. This flexibility may play a significant role in its ability to interact with biological targets, as the molecule can potentially adopt various conformations to achieve optimal binding interactions with receptors or enzymes .

Physical and Chemical Properties

N-(4-Aminophenyl)-4-(hexyloxy)benzamide possesses a specific set of physical and chemical properties that influence its behavior in different environments and its potential utility in various applications.

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 312.4 g/mol | Moderate size for a potential drug molecule |

| XLogP3-AA | 4.4 | Indicates moderate lipophilicity |

| Hydrogen Bond Donor Count | 2 | Contributes to solubility and binding properties |

| Hydrogen Bond Acceptor Count | 3 | Enhances potential for specific molecular interactions |

| Rotatable Bond Count | 8 | Provides conformational flexibility |

| Exact Mass | 312.183778013 Da | Used for precise mass spectrometric identification |

The XLogP3-AA value of 4.4 suggests that the compound has a relatively high lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems. This moderate to high lipophilicity may facilitate its passage through cell membranes but could potentially limit water solubility .

The presence of two hydrogen bond donors and three hydrogen bond acceptors creates potential for the compound to engage in specific molecular interactions with biological targets, including proteins and nucleic acids. These characteristics align with Lipinski's Rule of Five for drug-like molecules, suggesting potential pharmaceutical applications .

Synthesis Methods

The synthesis of N-(4-Aminophenyl)-4-(hexyloxy)benzamide typically involves the formation of an amide bond between appropriately functionalized precursors. Several synthetic approaches have been reported in the literature.

Standard Amide Coupling

The most common synthetic route involves the reaction of 4-aminophenylamine with 4-hexyloxybenzoic acid. This amide bond formation is generally facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

The general synthetic scheme can be represented as:

4-aminophenylamine + 4-hexyloxybenzoic acid → N-(4-Aminophenyl)-4-(hexyloxy)benzamide

This coupling reaction proceeds through the activation of the carboxylic acid group, followed by nucleophilic attack by the amine to form the amide bond. The use of coupling agents like DCC helps overcome the energetic barrier to direct amide formation and improves the efficiency of the reaction.

Comparative Analysis with Related Compounds

N-(4-Aminophenyl)-4-(hexyloxy)benzamide shares structural similarities with several related compounds, including its isomer N-(4-Aminophenyl)-2-(hexyloxy)benzamide. Comparing these related structures provides insights into structure-activity relationships and potential applications.

Comparison with N-(4-Aminophenyl)-2-(hexyloxy)benzamide

N-(4-Aminophenyl)-2-(hexyloxy)benzamide (CAS: 1020057-09-3) differs from our target compound only in the position of the hexyloxy group, which is at the ortho position rather than the para position of the benzoyl ring.

| Property | N-(4-Aminophenyl)-4-(hexyloxy)benzamide | N-(4-Aminophenyl)-2-(hexyloxy)benzamide |

|---|---|---|

| CAS Number | 1020056-28-3 | 1020057-09-3 |

| Molecular Formula | C₁₉H₂₄N₂O₂ | C₁₉H₂₄N₂O₂ |

| Molecular Weight | 312.4 g/mol | 312.4 g/mol |

| XLogP3 | 4.4 | 5.2 |

| InChIKey | QUHCGXBJKKZLKV-UHFFFAOYSA-N | RTIPPVVSQCGVJI-UHFFFAOYSA-N |

| SMILES | CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | CCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N |

This positional isomer has a higher calculated XLogP3 value (5.2 compared to 4.4), suggesting greater lipophilicity. This difference in lipophilicity could potentially affect the compound's solubility, membrane permeability, and binding interactions with biological targets .

Relationship to N-(4-phenoxyphenyl)benzamide Derivatives

The search results include information about N-(4-phenoxyphenyl)benzamide derivatives that have been investigated as SPAK inhibitors with potential applications as antihypertensive drugs. While these compounds differ from N-(4-Aminophenyl)-4-(hexyloxy)benzamide in their specific substituents, they share the core benzamide structure .

The development of these related compounds for specific pharmacological applications suggests potential directions for research involving N-(4-Aminophenyl)-4-(hexyloxy)benzamide. The presence of the amine group in our target compound provides a site for further functionalization, potentially enabling the development of derivatives with enhanced or targeted biological activities .

Research Status and Future Perspectives

Current Research Status

Based on the available search results, N-(4-Aminophenyl)-4-(hexyloxy)benzamide is primarily referenced in chemical databases and supplier catalogs as a research chemical. The compound is characterized by its structural and physicochemical properties, but specific biological activities or therapeutic applications directly related to this compound are not extensively documented in the provided search results .

Future Research Directions

Several promising directions for future research involving N-(4-Aminophenyl)-4-(hexyloxy)benzamide can be identified:

-

Investigation of its potential biological activities, particularly in pathways where related benzamide compounds have shown activity

-

Development of structural derivatives by modifying the primary amine group or the hexyloxy chain to enhance specific properties or target particular biological pathways

-

Exploration of its potential as a building block for more complex bioactive molecules or as a pharmacophore in drug design

-

Comparative studies with positional isomers like N-(4-Aminophenyl)-2-(hexyloxy)benzamide to establish structure-activity relationships

Given the ongoing interest in benzamide derivatives as potential therapeutic agents, including their investigation as SPAK inhibitors and for other applications, N-(4-Aminophenyl)-4-(hexyloxy)benzamide represents a promising scaffold for continued research in medicinal chemistry and drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume